4-(4-Methylphenyl)piperidine
Overview
Description
4-(4-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gastric Antisecretory Agents : A study on 4-(Diphenylmethyl)-1-piperidinemethanimine, a relative of 4-(4-Methylphenyl)piperidine, discusses its use as a potent oral gastric antisecretory agent in rats. This study highlights the potential of such compounds in treating peptic ulcer disease (Scott et al., 1983).
Molecular Structure Analysis : Research on the molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine provides insights into the structural properties of piperidine derivatives. This study emphasizes the importance of hydrogen bonding and C-H…π interactions in these compounds (Khan et al., 2013).
Antiacetylcholinesterase Inhibitors : Piperidine derivatives have been explored for their anti-acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1992).
Anticancer Agents : A study demonstrates the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. This showcases the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).
Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, have been evaluated for their in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Kumar et al., 2008).
Anti-Angiogenic and DNA Cleavage Studies : Piperidine derivatives have been investigated for their anti-angiogenic properties and DNA cleavage abilities, indicating their potential use as anticancer agents (Kambappa et al., 2017).
Neuroprotectant Properties : Research into compounds such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol demonstrates their potent NMDA antagonist properties, suggesting potential applications as neuroprotective agents (Chenard et al., 1995).
Synthesis of Piperidines : Studies on the solid-phase synthesis of piperidines through N-acyliminium ion chemistry highlight the versatility of piperidine synthesis methods, which are critical in pharmaceutical research (Veerman et al., 2002).
Mechanism of Action
Piperidine and its derivatives, including “4-(4-Methylphenyl)piperidine”, have been observed to have therapeutic properties, including anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(4-methylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILYNPREMNRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337805 | |
Record name | 4-(4-Methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-39-5 | |
Record name | 4-(4-Methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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